Cas no 82311-69-1 (3-Bromo-L-phenylalanine)

3-Bromo-L-phenylalanine structure
3-Bromo-L-phenylalanine structure
Product Name:3-Bromo-L-phenylalanine
Número CAS:82311-69-1
MF:C9H10BrNO2
Megavatios:244.085201740265
MDL:MFCD06659110
CID:60424
PubChem ID:2762259
Update Time:2025-06-07

3-Bromo-L-phenylalanine Propiedades químicas y físicas

Nombre e identificación

    • (S)-2-Amino-3-(3-bromophenyl)propanoic acid
    • 3-Bromo-L-phenylalanine
    • 3-Br-L-Phe-OH
    • H-Phe(3-Br)-OH
    • L-3-Bromophe
    • L-3-Bromophenylalanine
    • (2S)-2-amino-3-(3-bromophenyl)propanoic acid
    • (L)-3-Bromophenyl alanine
    • 3-Br-Phe-OH
    • 3-Bromo-L-phenylalanine (ACI)
    • (S)-2-Amino-3-(3-bromophenyl)propanoicacid
    • HY-W008183
    • PD196538
    • 82311-69-1
    • L-Phenylalanine, 3-bromo-
    • CS-W008183
    • DTXSID50376126
    • (S)-2-AMINO-3-(3-BROMOPHENYL)PROPIONIC ACID
    • 3-Bromo-L-phenylalanine, 95%
    • 6CV
    • FS-1311
    • EN300-384090
    • 3-bromo-phenylalanine
    • AMY4445
    • L-3-BR-PHE-OH
    • AC-5854
    • A5332
    • CHEMBL3809682
    • J-300373
    • SCHEMBL44027
    • (L)-Bromophenyl alanine
    • GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • AKOS012010389
    • (S)-2-amino-3-(3-bromophenyl)propanoic acid;(S)-3-(3-BROMOPHENYL)-BETA-ALANINE
    • MFCD06659110
    • DB-068233
    • DA-49571
    • 3-Bromophenylalanine
    • MDL: MFCD06659110
    • Renchi: 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • Clave inchi: GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • Sonrisas: C(C1C=CC=C(Br)C=1)[C@H](N)C(=O)O

Atributos calculados

  • Calidad precisa: 242.98900
  • Masa isotópica única: 242.989
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 187
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _0.8
  • Superficie del Polo topológico: 63.3A^2

Propiedades experimentales

  • Denso: 1.588
  • Punto de fusión: 227-232°C
  • Punto de ebullición: 368.4°C at 760 mmHg
  • Punto de inflamación: 368.4 °C at 760 mmHg
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 63.32000
  • Logp: 2.10380
  • Rotación específica: +5° (c=4 in 1N NaOH)

3-Bromo-L-phenylalanine Información de Seguridad

3-Bromo-L-phenylalanine Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3-Bromo-L-phenylalanine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
012748-1g
S)-2-Amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
1g
£10.00 2022-03-01
Fluorochem
012748-5g
S)-2-Amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
5g
£43.00 2022-03-01
Fluorochem
012748-10g
S)-2-Amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
10g
£83.00 2022-03-01
Fluorochem
012748-25g
S)-2-Amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
25g
£189.00 2022-03-01
Chemenu
CM119363-100g
3-Bromo-L-phenylalanine
82311-69-1 97%
100g
$470 2021-06-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027730-1g
3-Bromo-L-phenylalanine
82311-69-1 97%
1g
¥59 2021-08-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027730-250mg
3-Bromo-L-phenylalanine
82311-69-1 97%
250mg
¥1007 2021-08-25
ChemScence
CS-W008183-5g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
5g
$26.0 2022-04-26
ChemScence
CS-W008183-10g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
10g
$47.0 2022-04-26
ChemScence
CS-W008183-25g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
25g
$111.0 2022-04-26

3-Bromo-L-phenylalanine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referencia
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  3 min, 45 - 50 °C
1.2 Reagents: Acetic acid ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referencia
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referencia
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Ammonium carbamate Solvents: Water ;  24 h, pH 9.9, 30 °C
Referencia
Intensified biocatalytic production of enantiomerically pure halophenylalanines from acrylic acids using ammonium carbamate as the ammonia source
Weise, Nicholas J.; et al, Catalysis Science & Technology, 2016, 6(12), 4086-4089

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
2.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Benzene ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Referencia
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Ethanol ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referencia
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ;  80 - 180 min, reflux
2.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
2.2 5 min, 99 °C
Referencia
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

3-Bromo-L-phenylalanine Raw materials

3-Bromo-L-phenylalanine Preparation Products

3-Bromo-L-phenylalanine Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82311-69-1)3-Bromo-L-phenylalanine
Número de pedido:sfd6423
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82311-69-1)3-Bromo-L-phenylalanine
Número de pedido:A840298
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:49
Precio ($):219.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82311-69-1)3-溴-L-苯基丙氨酸
Número de pedido:LE27025085
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 13:01
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:82311-69-1)3-Bromo-L-phenylalanine
sfd6423
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:82311-69-1)3-Bromo-L-phenylalanine
A840298
Pureza:99%
Cantidad:100g
Precio ($):219.0